Ro 14-9578 is a specialized tricyclic quinolone analog that functions as a potent, cell-permeable inhibitor of bacterial DNA gyrase. Structurally defined as 6-methyl-2-oxo-6,7-dihydro-[1,3]benzodioxolo[5,6-a]quinolizine-3-carboxylic acid, it deviates from the classical bicyclic fluoroquinolone architecture while maintaining robust antibacterial efficacy against both Gram-negative and Gram-positive species, including Escherichia coli and Staphylococcus aureus [1]. For procurement and assay standardization, Ro 14-9578 is typically sourced at ≥98% purity to ensure reproducible target engagement in topoisomerase II inhibition assays, replicative DNA biosynthesis profiling, and structure-activity relationship (SAR) modeling for next-generation antimicrobial scaffolds.
Substituting Ro 14-9578 with conventional baseline quinolones, such as nalidixic acid or oxolinic acid, compromises the structural integrity of advanced chemotype evaluations. While classical quinolones rely on a standard bicyclic nucleus to intercalate into the DNA-gyrase cleavage complex, Ro 14-9578 utilizes a distinct tricyclic benzodioxolo-quinolizine framework [1]. Using a generic bicyclic substitute fails to replicate the unique steric bulk and electronic distribution of this tricyclic system, thereby invalidating comparative studies designed to map alternative topoisomerase binding modes or to prove that the bicyclic core is not strictly essential for potent gyrase inhibition [2].
In isolated biochemical assays, Ro 14-9578 demonstrates direct target engagement with bacterial DNA gyrase, effectively halting its catalytic function. Quantitative profiling reveals that Ro 14-9578 inhibits gyrase-catalyzed DNA supercoiling with an IC50 of 66.8 μM in Escherichia coli models . This performance establishes a clear, quantifiable threshold that is comparable to, and in some parameters slightly greater than, the inhibitory activity of classical monocyclic and bicyclic benchmarks like nalidixic acid [1].
| Evidence Dimension | Inhibition of DNA supercoiling (IC50) |
| Target Compound Data | 66.8 μM |
| Comparator Or Baseline | Nalidixic acid (comparable baseline activity) |
| Quantified Difference | Comparable to or slightly greater than nalidixic acid |
| Conditions | In vitro gyrase-catalyzed DNA supercoiling assay in E. coli |
Provides a precise enzymatic benchmark for procurement teams sourcing validated topoisomerase inhibitors for high-throughput screening or comparative structural assays.
Beyond isolated enzyme inhibition, Ro 14-9578 effectively penetrates the bacterial envelope to arrest intracellular replication machinery. In intact Escherichia coli cells, the compound inhibits replicative DNA biosynthesis with a measured IC50 of 117 μM . This cellular efficacy mirrors the morphological effects and replication arrest induced by oxolinic acid, confirming that the tricyclic modification does not hinder membrane permeability or intracellular target accumulation[1].
| Evidence Dimension | Inhibition of replicative DNA biosynthesis (IC50) |
| Target Compound Data | 117 μM |
| Comparator Or Baseline | Oxolinic acid (phenotypic and morphological baseline) |
| Quantified Difference | Equivalent replication arrest and morphological impact |
| Conditions | Intracellular DNA biosynthesis assay in E. coli |
Ensures that the compound is viable for whole-cell phenotypic screening, not just cell-free enzymatic assays, validating its utility in translational antimicrobial research.
Ro 14-9578 serves as a definitive proof-of-concept molecule demonstrating that the traditional bicyclic quinolone nucleus is not a strict prerequisite for potent antibacterial activity. Comparative evaluations of Ro 14-9578 (tricyclic) against standard bicyclic agents (nalidixic acid) showed equivalent or superior in vitro DNA gyrase inhibitory activity [1]. This structural divergence is critical for researchers attempting to design novel topoisomerase inhibitors that bypass existing fluoroquinolone resistance mechanisms[2].
| Evidence Dimension | Structural requirement for gyrase inhibition |
| Target Compound Data | Tricyclic core (Ro 14-9578) maintains potent activity |
| Comparator Or Baseline | Bicyclic core (Nalidixic acid / Oxolinic acid) |
| Quantified Difference | Activity maintained or slightly enhanced without the bicyclic nucleus |
| Conditions | Comparative structural evaluation in Gram-negative and Gram-positive models |
Justifies the procurement of this specific compound for patent-busting programs and scaffold-hopping strategies aiming to develop next-generation, non-classical quinolones.
For laboratory procurement, the stability of reference standards in both solid and solution phases is a critical purchasing factor. Ro 14-9578, supplied at ≥98% purity, exhibits robust thermal stability, with a high flash point of 276.8 °C and a density of 1.54 g/cm³ . When formulated for in vitro assays, it maintains structural integrity and inhibitory potency for up to 1 year at -80 °C in solvent, and up to 3 years at -20 °C in powder form, ensuring reproducible performance across multi-year screening campaigns without significant degradation-induced baseline drift .
| Evidence Dimension | Storage stability and thermal properties |
| Target Compound Data | 3 years at -20 °C (powder); 1 year at -80 °C (solvent); Flash point 276.8 °C |
| Comparator Or Baseline | Standard unstable biochemical reagents (degradation < 6 months) |
| Quantified Difference | Extended multi-year stability in both solid and solvated states |
| Conditions | Standard laboratory cryo-storage and assay formulation conditions |
Reduces procurement frequency and guarantees lot-to-lot assay reproducibility by minimizing the risk of spontaneous degradation during long-term screening projects.
Because Ro 14-9578 effectively inhibits DNA supercoiling (IC50 = 66.8 μM) despite lacking a traditional bicyclic core, it is the ideal positive control for high-throughput screening campaigns focused on discovering structurally novel DNA gyrase inhibitors. Its inclusion ensures that assay sensitivity is calibrated to detect non-standard chemotypes .
The unique tricyclic benzodioxolo-quinolizine framework of Ro 14-9578 provides critical steric and electronic data points for computational chemistry and SAR modeling. It is utilized to map the spatial tolerances of the DNA-gyrase cleavage complex, helping medicinal chemists determine the boundaries of structural modifications that can be made without losing target affinity [1].
With a proven ability to penetrate bacterial cells and halt replicative DNA biosynthesis (IC50 = 117 μM), Ro 14-9578 is highly suitable for whole-cell phenotypic assays against Escherichia coli and Staphylococcus aureus. It serves as a reliable benchmark for evaluating the membrane permeability and intracellular efficacy of newly synthesized tricyclic antimicrobial candidates .